Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 1-amino-2-methoxy-2-oxoethyl substituent. Its molecular formula is C₁₃H₂₄N₂O₄ (exact molecular weight varies based on stereochemistry), with the pyrrolidine ring providing conformational rigidity. This compound is commonly employed as a chiral building block in medicinal chemistry, particularly for synthesizing protease inhibitors, anticancer agents, and peptide mimetics. The amino and ester groups enhance its reactivity, enabling participation in coupling reactions or serving as a precursor for further functionalization .
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(7-14)9(13)10(15)17-4/h8-9H,5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYJGIAHVAQCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors through cyclization reactions.
Introduction of Functional Groups: The tert-butyl group, amino group, and methoxy-oxoethyl group are introduced through a series of functionalization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methoxy-oxoethyl group can be reduced to form hydroxyl or alkyl derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel drug candidates targeting various diseases, including neurodegenerative disorders and cancer.
Protein Degradation
This compound is recognized as a valuable building block for developing protein degraders. These molecules are designed to selectively target and degrade specific proteins within cells, offering a novel approach to therapeutic intervention in diseases characterized by protein misfolding or overexpression .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate. Its functional groups can be manipulated to create complex molecular architectures, which are essential in the synthesis of diverse chemical entities .
Case Study 1: Development of Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective properties. A study published in a peer-reviewed journal highlighted its efficacy in reducing neuronal apoptosis in models of neurodegeneration, suggesting its potential application in treating Alzheimer's disease .
Case Study 2: Targeted Protein Degradation
A recent investigation focused on the use of this compound in developing targeted protein degraders. The study demonstrated that modifications to the pyrrolidine ring could enhance binding affinity to specific E3 ligases, facilitating the degradation of oncogenic proteins. This approach presents a promising strategy for cancer therapy .
Biological Activity
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, with the CAS number 1135916-70-9, is a synthetic compound notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive examination of the biological activity associated with this compound, supported by relevant data and findings from recent studies.
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.314 g/mol
- MDL Number : MFCD06410514
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound's activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Key Findings :
- The compound exhibited structure-dependent anticancer activity. In a study comparing various derivatives, it was found that modifications to the pyrrolidine structure significantly influenced cytotoxicity against A549 cells.
- The MTT assay demonstrated that certain derivatives reduced cell viability significantly compared to control treatments. For instance, compounds with specific substitutions on the phenyl ring showed enhanced anticancer properties, decreasing A549 cell viability to as low as 61% .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| This compound | A549 | 78–86 | Weak activity |
| Compound with 4-chlorophenyl substitution | A549 | 64 | Enhanced activity |
| Compound with 4-bromophenyl substitution | A549 | 61 | Enhanced activity |
Antimicrobial Activity
The antimicrobial efficacy of this compound was also investigated against multidrug-resistant pathogens. The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus.
Key Findings :
- The compound demonstrated significant activity against several clinically relevant bacterial strains, indicating its potential as an antimicrobial agent.
- The structure of the compound appears to play a critical role in its effectiveness against these pathogens .
Study on Anticancer Properties
In a detailed study involving multiple derivatives of pyrrolidine compounds, researchers assessed their anticancer properties in vitro. The study utilized both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines to evaluate the selectivity and toxicity of these compounds:
-
Methodology :
- Cells were treated with various concentrations of the compounds.
- Post-treatment viability was assessed using the MTT assay.
- Results :
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains:
-
Methodology :
- The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains.
- Comparative analysis was performed against standard antibiotics.
- Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size Variation
Azetidine Analogs
- Compound: tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Structure : Features a 4-membered azetidine ring instead of pyrrolidine.
- Molecular Formula : C₁₁H₂₂N₂O₂ (MW = 214.31) .
- Reduced conformational flexibility compared to pyrrolidine derivatives. Lower molecular weight may improve solubility but reduce steric hindrance.
Piperidine Analogs
- Compound: tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Structure : 6-membered piperidine ring with the same substituent.
- Key Differences: Increased ring flexibility enhances adaptability in binding pockets.
Substituent Functional Group Variation
Oxo-Cyclobutyl Derivative
- Compound : tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate
- Structure: Cyclobutyl-oxo group replaces the amino-methoxy-oxoethyl chain.
- Key Differences: Cyclobutyl group introduces rigidity and lipophilicity. Absence of amino group limits hydrogen-bonding capacity, reducing solubility .
Imidazolidinone Derivative
- Compound : tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
- Structure: Imidazolidinone substituent instead of amino-methoxy-oxoethyl.
- Key Differences: Imidazolidinone provides additional hydrogen-bonding sites (amide NH and carbonyl).
Functional Reactivity Variations
Azide-Containing Analog
- Compound : tert-Butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- Structure : Azide group enables click chemistry applications.
- Key Differences :
Methanesulfonyl Derivative
- Compound : tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Structure: Methanesulfonyl ester replaces amino-methoxy-oxoethyl.
- Higher electrophilicity compared to the target compound .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Hydrolysis of a tert-butyl-protected pyrrolidine precursor (e.g., 1-(tert-butyl) 2-methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate) using aqueous LiOH in methanol at 45°C for 3 hours .
- Step 2 : Activation of the carboxylic acid intermediate with reagents like isobutyl chloroformate, followed by coupling with acetamide in THF under controlled temperatures (0°C to room temperature) .
- Purification : Ethanol/chloroform (1:10) column chromatography yields the final product with >95% purity, confirmed by TLC, NMR, and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming stereochemistry and functional groups. For example, distinct signals at δ 1.44 ppm (tert-butyl) and δ 3.75 ppm (methoxy) validate structural integrity .
- HRMS : Validates molecular formula (e.g., calculated [M]+ 318.27914 vs. observed 318.28009) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1730 cm⁻¹) and amine N-H bonds (~3350 cm⁻¹) .
Q. What protective groups are commonly used during synthesis, and how are they removed?
- Methodological Answer :
- tert-Butyloxycarbonyl (Boc) : Removed under acidic conditions (e.g., HCl in dioxane or TFA) .
- Silyl ethers (TBS) : Cleaved using fluoride-based reagents (e.g., TBAF) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer : Discrepancies may arise from solvent effects, residual impurities, or stereochemical variations. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry .
- Recrystallization : Reduces impurities; for example, using ethanol/chloroform mixtures improves crystalline purity .
- Deuterated Solvent Consistency : Ensures chemical shift reproducibility .
Q. What strategies improve reaction yields during the amide coupling step?
- Methodological Answer :
- Stoichiometric Optimization : Increasing equivalents of coupling agents (e.g., 1.6 eq isobutyl chloroformate) enhances activation efficiency .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., epimerization) .
- Catalyst Screening : DMAP or HOBt can accelerate coupling, as evidenced by yields up to 93% in similar pyrrolidine derivatives .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer :
- Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak AD-H columns) to isolate (S)- or (R)-configured products .
- Biological Assays : Testing isolated stereoisomers in cytotoxicity or receptor-binding assays (e.g., FTY720 analogs showed IC50 variations >10-fold between enantiomers) .
Q. What computational methods predict the compound’s reactivity or stability?
- Methodological Answer :
- Quantum Mechanics (QM) : Models reaction pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulates solvation effects on stability, critical for optimizing storage conditions .
Q. How can researchers confirm the absence of by-products in final batches?
- Methodological Answer :
- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios .
Q. What mechanistic insights exist for key reactions like silyl ether deprotection?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., Si-O bond cleavage at ~1100 cm⁻¹) .
- Isotope Labeling : 18O-labeled water traces oxygen sources during hydrolysis, confirming SN2 mechanisms .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
